![molecular formula C23H22N2O8 B14633767 1,1'-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) CAS No. 54814-30-1](/img/structure/B14633767.png)
1,1'-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of two 2,4-dimethoxybenzene groups connected through a methylene bridge to a 2,4-dinitrophenyl group. The compound’s unique structure makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) typically involves a Friedel-Crafts alkylation reaction. This reaction is carried out by reacting 1,4-dimethoxybenzene with a suitable alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce aromatic amines.
Aplicaciones Científicas De Investigación
1,1’-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a model compound in studies of electrophilic aromatic substitution and other organic reactions.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments
Mecanismo De Acción
The mechanism by which 1,1’-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) exerts its effects involves interactions with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding. These interactions can influence the compound’s reactivity and binding affinity to different substrates. The nitro groups can also participate in redox reactions, further contributing to the compound’s chemical behavior .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethoxybenzene: A simpler aromatic compound with similar methoxy groups but lacking the dinitrophenyl moiety.
2,4-Dinitrophenol: Contains the dinitrophenyl group but lacks the methoxybenzene structure.
Uniqueness
1,1’-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) is unique due to its combination of both 2,4-dimethoxybenzene and 2,4-dinitrophenyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .
Propiedades
Número CAS |
54814-30-1 |
|---|---|
Fórmula molecular |
C23H22N2O8 |
Peso molecular |
454.4 g/mol |
Nombre IUPAC |
1-[bis(2,4-dimethoxyphenyl)methyl]-2,4-dinitrobenzene |
InChI |
InChI=1S/C23H22N2O8/c1-30-15-6-9-18(21(12-15)32-3)23(19-10-7-16(31-2)13-22(19)33-4)17-8-5-14(24(26)27)11-20(17)25(28)29/h5-13,23H,1-4H3 |
Clave InChI |
WJPVWGRGFASMFY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C(C=C(C=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


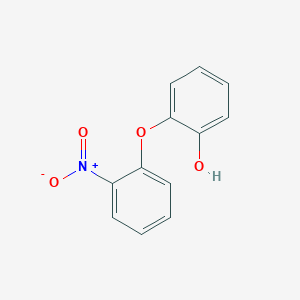

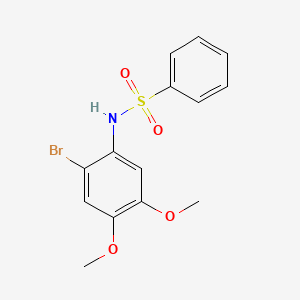
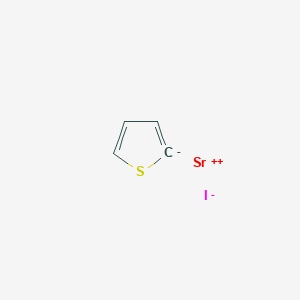
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione](/img/structure/B14633707.png)
![2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14633708.png)
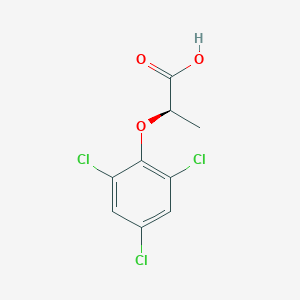
![Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14633720.png)
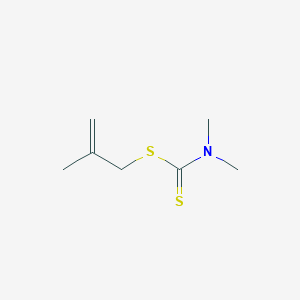

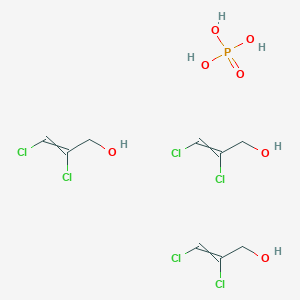

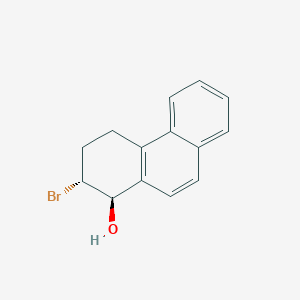
![1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol](/img/structure/B14633750.png)
